molecular formula C15H20N2O B12998036 (S)-7-Amino-7-methyl-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one

(S)-7-Amino-7-methyl-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one

Cat. No.: B12998036
M. Wt: 244.33 g/mol
InChI Key: KBAGRPZEOMDPHB-BXUZGUMPSA-N
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Description

(S)-7-Amino-7-methyl-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-7-methyl-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Chiral resolution: The final step involves the resolution of the chiral centers to obtain the desired (S) and ® enantiomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-7-methyl-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-7-Amino-7-methyl-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-7-Amino-7-methyl-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic structures and amino groups.

    Chiral Ketones: Other chiral ketones with similar functional groups.

Uniqueness

(S)-7-Amino-7-methyl-5-(®-1-phenylethyl)-5-azaspiro[24]heptan-4-one is unique due to its specific spirocyclic structure and the presence of both chiral centers and functional groups

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(7S)-7-amino-7-methyl-5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C15H20N2O/c1-11(12-6-4-3-5-7-12)17-10-14(2,16)15(8-9-15)13(17)18/h3-7,11H,8-10,16H2,1-2H3/t11-,14-/m1/s1

InChI Key

KBAGRPZEOMDPHB-BXUZGUMPSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@](C3(C2=O)CC3)(C)N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C3(C2=O)CC3)(C)N

Origin of Product

United States

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